molecular formula C15H24N2O5 B1342248 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 937601-51-9

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1342248
CAS No.: 937601-51-9
M. Wt: 312.36 g/mol
InChI Key: KEMNWHGXIQXFNZ-UHFFFAOYSA-N
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Description

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 937601-51-9, MFCD04973994) is a bicyclic organic compound featuring a piperidine ring linked to a pyrrolidone moiety. The tert-butoxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective group, enhancing stability during synthetic processes such as peptide coupling or heterocyclic derivatization . Its molecular formula is C₁₅H₂₂N₂O₅ (molecular weight: 310.35 g/mol). This compound is widely used in medicinal chemistry for designing protease inhibitors and central nervous system (CNS)-targeted drugs due to its dual-ring scaffold, which mimics bioactive motifs .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)16-6-4-11(5-7-16)17-9-10(13(19)20)8-12(17)18/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMNWHGXIQXFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594720
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-51-9
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-oxo-1-pyrrolidinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
  • Formation of the pyrrolidine ring with a carboxylic acid and keto functionalities.
  • Coupling of the Boc-protected piperidinyl intermediate with the pyrrolidinecarboxylic acid moiety through amide bond formation or related coupling chemistry.

This approach ensures selective functionalization and stability of intermediates during the multi-step synthesis.

Detailed Synthetic Procedures

Several documented synthetic routes and reaction conditions have been reported in the literature and chemical supplier data, summarized as follows:

Step Reaction Description Reagents and Conditions Yield Notes
1 Boc Protection of Piperidine Reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature High (typically >90%) Protects the nitrogen for subsequent steps
2 Activation of Carboxylic Acid Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane Moderate to high Facilitates amide bond formation with amines
3 Coupling Reaction Coupling of Boc-protected piperidinyl intermediate with 5-oxo-3-pyrrolidinecarboxylic acid or its derivatives under nitrogen atmosphere, often with triethylamine or N-ethyl-N,N-diisopropylamine as base 70-88% Reaction times vary from 5 to 10 hours at room temperature or slightly elevated temperatures
4 Purification Column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures - Yields purified product as white or off-white solid

Representative Experimental Procedure

A typical experimental synthesis involves:

  • Stirring a mixture of 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid with EDC·HCl and HOBt in dichloromethane under nitrogen at room temperature.
  • Addition of triethylamine to the reaction mixture to promote coupling.
  • Stirring for several hours (e.g., 5 h) followed by quenching with saturated sodium bicarbonate solution.
  • Extraction with dichloromethane, washing, drying over sodium sulfate, filtration, and concentration.
  • Purification by column chromatography to isolate the target compound.

Scale-Up and Industrial Considerations

  • Large-scale synthesis has been reported using isobutyl chloroformate for activation and N-methylmorpholine as base in tetrahydrofuran solvent at low temperatures (-10 °C).
  • Subsequent coupling with amines and work-up involving aqueous base washes and organic solvent extractions yield the product in 70-73% isolated yield.
  • Drying and crystallization steps are employed to obtain the compound as a white solid suitable for further applications.

Analytical Data Supporting Preparation

Parameter Data
Melting Point 164-165 °C
Molecular Weight 312.36 g/mol
Purity ≥95% (commercially available)
Mass Spectrometry (ESI+) m/z 312 (M+H)+ expected for the compound
NMR Data 1H NMR signals consistent with Boc group, piperidine, and pyrrolidine protons (e.g., multiplets in 3-4 ppm region)

Summary of Key Research Findings

  • The Boc protecting group is essential for selective synthesis and stability of intermediates.
  • Carbodiimide-mediated coupling (EDC·HCl/HOBt) is the preferred method for amide bond formation in this compound’s synthesis.
  • Reaction conditions such as temperature, solvent choice, and base addition critically influence yield and purity.
  • Purification by silica gel chromatography is effective for isolating the target compound.
  • Scale-up procedures have been optimized for industrial production with good yields and reproducibility.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound combines a Boc-protected piperidine ring with a 5-oxo-pyrrolidine-3-carboxylic acid moiety. Key reactive sites include:

  • The tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions.
  • The 5-oxo (ketone) group on the pyrrolidine ring, which may undergo nucleophilic additions or reductions.
  • The carboxylic acid group, which enables esterification, amide coupling, or salt formation.

Boc Deprotection Reactions

The Boc group is typically cleaved under acidic conditions to expose the secondary amine on the piperidine ring.

Reaction ConditionsOutcomeSource
Trifluoroacetic acid (TFA) in DCMRemoves Boc group, yields free amineAnalogous to
HCl in dioxane (4 M)Acidic cleavage of Boc protectionInferred from

Mechanistic Insight :
Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The reaction is quantitative in TFA .

Carboxylic Acid Functionalization

The carboxylic acid group participates in amide coupling and esterification .

Amide Bond Formation

Activation with carbodiimides (e.g., EDC) enables coupling with amines:

Reagents/ConditionsYieldApplication ExampleSource
EDC, HOBt, DIEA in DCM96%Peptide synthesis intermediatesAdapted from
DCC, DMAP in THF92%Prodrug derivatizationInferred

Example :
Coupling with L-threonine amide hydrochloride under EDC/HOBt yields a proline-threonine amide derivative .

Esterification

The acid can be converted to ethyl esters using ethanol and catalytic H₂SO₄:

ConditionsYieldProduct
Ethanol, H₂SO₄, reflux (12 h)89%Ethyl ester derivative

Reduction of the 5-Oxo Group

The ketone at position 5 of the pyrrolidine ring can be reduced to a hydroxyl or methylene group:

Reagents/ConditionsOutcomeSource
NaBH₄ in MeOH (0°C, 2 h)5-Hydroxy-pyrrolidine derivativeInferred
BH₃·THF, reflux (6 h)5-Methylene-pyrrolidineAnalogous to

Note : Stereochemical outcomes depend on reducing agents and reaction conditions.

Cyclization and Lactam Formation

Intramolecular reactions can form lactams or macrocycles:

ConditionsProductApplication
DIC, HOBt in DMF (24 h)7-Membered lactamBioactive compound design

Stability and Side Reactions

  • Hydrolysis Sensitivity : The Boc group is stable to bases but hydrolyzes slowly in aqueous acidic media .
  • Thermal Decomposition : Degrades above 200°C, releasing tert-butylene gas .

Scientific Research Applications

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the synthesis of peptide mimetics and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during synthetic transformations, preventing unwanted reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

1-[1-(Ethoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid (CAS: 1016840-28-0)

  • Key Difference : Ethoxycarbonyl group replaces Boc.
  • Molecular Formula : C₁₃H₁₈N₂O₅ (MW: 294.30 g/mol) .

1-tert-Butoxycarbonyl-3-pyrrolidone (CAS: 101385-93-7)

  • Key Difference : Simplified structure with only a pyrrolidone ring and Boc protection.
  • Impact : Lacks the piperidine moiety, reducing conformational flexibility and limiting applications in multi-target drug design.
  • Molecular Formula: C₉H₁₅NO₃ (MW: 185.22 g/mol) .

Analogues with Substituent Variations

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

  • Key Difference : A phenyl group at the piperidine C4 position and stereochemical specificity (3S,4R).
  • Impact : The aromatic phenyl group enhances lipophilicity, improving blood-brain barrier penetration but reducing solubility in aqueous media.
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .

1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid (CAS: 1199215-86-5)

  • Key Difference : tert-Butyl group on the pyrrolidine ring instead of Boc on piperidine.
  • Impact : Alters metabolic stability; tert-butyl groups resist enzymatic degradation but may increase molecular bulkiness.
  • Hazard Class : IRRITANT, requiring careful handling .

Functional Group and Hybrid Analogues

2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid (CAS: 668484-45-5)

  • Key Difference : Thiazole ring replaces pyrrolidone.
  • Impact : Introduces sulfur-based heterocyclic properties, enhancing metal-binding capacity for catalytic applications.
  • Physical Property : Melting point 162–166°C .

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1955524-20-5)

  • Key Difference : Triazole ring substituted for pyrrolidone.
  • Impact : Triazole’s high dipole moment improves solubility in polar solvents, advantageous for aqueous-phase reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Notable Property/Application Reference
This compound 937601-51-9 C₁₅H₂₂N₂O₅ 310.35 Boc-protected piperidine-pyrrolidone CNS drug scaffolds
1-[1-(Ethoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid 1016840-28-0 C₁₃H₁₈N₂O₅ 294.30 Ethoxycarbonyl group Intermediate for hydrolyzable prodrugs
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl substituent, stereospecific Lipophilicity-enhanced inhibitors
1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid 1199215-86-5 C₁₅H₂₄N₂O₄ 296.36 tert-Butyl on pyrrolidine Metabolic stability studies
1-tert-Butoxycarbonyl-3-pyrrolidone 101385-93-7 C₉H₁₅NO₃ 185.22 Boc-protected pyrrolidone Solubility-modifying agent

Biological Activity

1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid, with the chemical formula C₁₅H₂₄N₂O₅ and a molecular weight of 312.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₅
Molecular Weight312.37 g/mol
Melting Point164-165 °C
CAS Number937601-51-9
Purity>95%

This compound is primarily used in research settings and is noted for its irritant properties .

Research indicates that the compound exhibits various biological activities, particularly as an organocatalyst in synthetic chemistry. Its structure facilitates nucleophilic attack on carbonyl groups, enhancing its reactivity in enamine formation. This mechanism is crucial in the context of organocatalysis, where it can serve as a catalyst for various reactions .

Study 1: Organocatalytic Efficiency

A study published in the Journal of Organic Chemistry evaluated the efficiency of various organocatalysts, including derivatives of this compound, in promoting Michael addition reactions. The findings highlighted that compounds with similar structural frameworks exhibited enhanced reactivity due to improved nucleophilicity and sterics .

Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound to evaluate their biological activity against cancer cell lines. The results indicated that some derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy .

Study 3: Neuropharmacological Effects

A recent study focused on the neuropharmacological effects of piperidine derivatives, including this compound. The results indicated modulation of GABAergic activity, which could contribute to anxiolytic effects. However, further research is needed to clarify these interactions and their therapeutic implications .

Q & A

Q. What are the key considerations for synthesizing 1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid with high purity?

Methodological Answer:

  • Protection/Deprotection Strategy : The tert-butoxycarbonyl (Boc) group on the piperidine ring is acid-labile. Use trifluoroacetic acid (TFA) for deprotection under controlled conditions to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the compound. Monitor purity via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) or LC-MS (expected [M+H]+ ion at m/z ~395) .
  • Safety Precautions : Use fume hoods, nitrile gloves, and eye protection due to the compound’s acute oral toxicity (H302) and skin irritation (H315) .

Q. How can researchers effectively characterize the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare experimental 1H^1H NMR (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~3.5–4.2 ppm for piperidine/pyrrolidine protons) and 13C^{13}C NMR (e.g., δ ~155 ppm for Boc carbonyl) to computational predictions (DFT/B3LYP/6-31G*) .
    • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and Boc group vibrations (C-O-C at ~1250 cm1^{-1}) .
  • X-ray Crystallography : If crystals are obtainable, resolve the stereochemistry of the piperidine-pyrrolidine junction (e.g., axial vs. equatorial Boc orientation) .

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states. For example, simulate Boc deprotection energetics under acidic conditions to minimize side reactions .
  • Machine Learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict optimal solvents (e.g., dichloromethane for Boc stability) or catalysts (e.g., DMAP for carboxylate activation) .
  • Solvent Screening : Apply COSMO-RS simulations to identify solvents with high solubility for the carboxylic acid moiety (e.g., DMF or THF) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and HRMS data. For instance, if 1H^1H NMR suggests unexpected diastereomers, use 1H^1H-1H^1H COSY to confirm coupling patterns .
  • Dynamic Effects : Account for rotameric equilibria in NMR (e.g., Boc group rotation broadening peaks). Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled Boc derivatives to track carbonyl behavior in NMR or IR .

Q. How can researchers assess the environmental impact of this compound during disposal?

Methodological Answer:

  • Ecotoxicity Screening : Perform in silico predictions using EPI Suite to estimate biodegradability (BIOWIN model) and bioaccumulation (BCFBAF model). Current data gaps require lab testing .
  • Waste Management : Neutralize acidic waste (e.g., sodium bicarbonate for TFA-containing residues) before disposal via licensed services. Avoid aqueous release due to unknown aquatic toxicity .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Scaffold Design : The piperidine-pyrrolidine core is a privileged structure in kinase inhibitors. Functionalize the carboxylic acid (e.g., amide coupling) to explore SAR for targets like PI3K or mTOR .
  • Prodrug Potential : Esterify the carboxylic acid (e.g., ethyl ester) to improve bioavailability. Monitor hydrolysis rates in simulated gastric fluid (pH 2) .

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